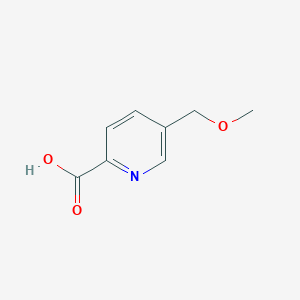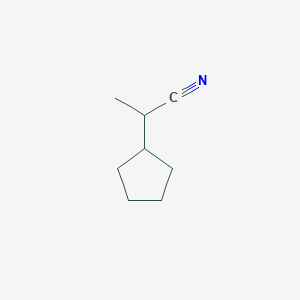
2-(4-(Dimethylamino)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Phenoxyacetic acid, Dimethylamine
Conditions: Acidic or basic medium, room temperature
Reaction: [ \text{Phenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{2-(4-(Dimethylamino)phenoxy)acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid typically involves the reaction of 4-(dimethylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then further functionalized to introduce the dimethylamino group.
-
Step 1: Formation of Phenoxyacetic Acid
Reactants: 4-(Dimethylamino)phenol, Chloroacetic acid
Conditions: Sodium hydroxide solution, reflux
Reaction: [ \text{4-(Dimethylamino)phenol} + \text{Chloroacetic acid} \rightarrow \text{Phenoxyacetic acid} ]
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated phenoxy acids, amino derivatives
Scientific Research Applications
2-(4-(Dimethylamino)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxy ring can undergo various chemical transformations, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.
Uniqueness
2-(4-(Dimethylamino)phenoxy)acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
WXZXQDXBOIXVMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
